molecular formula C15H12ClNO B2546056 (2-Chlorophenyl)(indolin-1-yl)methanone CAS No. 293765-21-6

(2-Chlorophenyl)(indolin-1-yl)methanone

Cat. No.: B2546056
CAS No.: 293765-21-6
M. Wt: 257.72
InChI Key: ANKQPDRJDDTGOT-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(indolin-1-yl)methanone is a chemical compound with the molecular formula C15H12ClNO . It is a derivative of indole, a heterocyclic compound that is aromatic in nature .


Synthesis Analysis

Indoline derivatives, such as this compound, have been synthesized and biologically evaluated as multifunctional neuroprotective agents . These compounds have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-chlorophenyl group and an indolin-1-yl group connected by a methanone . The presence of a carbonyl moiety as a spacer instead of methylene has been found to increase the anti-inflammatory activity of similar compounds .


Chemical Reactions Analysis

Indoline derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.71 . More detailed properties such as melting point, boiling point, and density were not found in the available sources.

Mechanism of Action

While the specific mechanism of action for (2-Chlorophenyl)(indolin-1-yl)methanone is not mentioned in the sources, indoline derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . Some indoline derivatives have shown neuroprotective effects comparable to ifenprodil and have exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on further exploring the biological activities of (2-Chlorophenyl)(indolin-1-yl)methanone and its potential applications in medicine.

Properties

IUPAC Name

(2-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKQPDRJDDTGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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